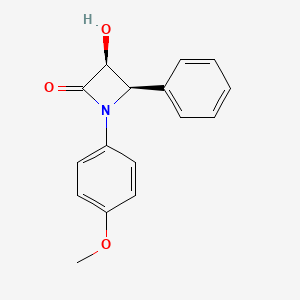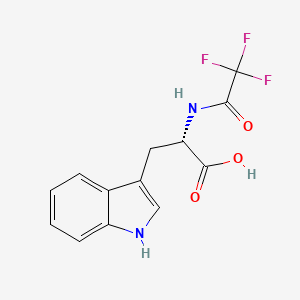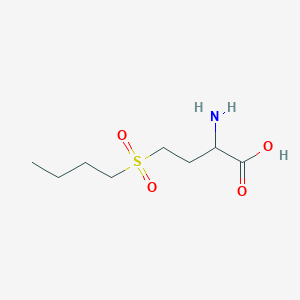
Ethyl Ursodeoxycholate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl Ursodeoxycholate is a derivative of Ursodeoxycholic acid, a bile acid that is naturally found in the bile of bears and humans. Ursodeoxycholic acid is known for its therapeutic properties, particularly in the treatment of liver diseases. This compound is synthesized by esterifying Ursodeoxycholic acid with ethanol, resulting in a compound that retains the beneficial properties of Ursodeoxycholic acid while potentially offering improved pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Ursodeoxycholate typically involves the esterification of Ursodeoxycholic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. The purification steps may involve multiple stages of filtration, distillation, and crystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl Ursodeoxycholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl Ursodeoxycholate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and its role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating liver diseases, gallstones, and other conditions related to bile acid metabolism.
Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the production of other bioactive compounds.
Mécanisme D'action
Ethyl Ursodeoxycholate exerts its effects by interacting with bile acid receptors and transporters in the liver and intestines. It helps to regulate cholesterol levels by reducing the absorption of cholesterol in the intestines and promoting the dissolution of cholesterol-rich gallstones. Additionally, it has cytoprotective properties that protect liver cells from damage and reduce inflammation.
Comparaison Avec Des Composés Similaires
Ursodeoxycholic Acid: The parent compound, known for its therapeutic effects in liver diseases.
Chenodeoxycholic Acid: Another bile acid with similar properties but different pharmacokinetics and side effects.
Tauro-Ursodeoxycholic Acid: A taurine-conjugated form with enhanced solubility and bioavailability.
Uniqueness: Ethyl Ursodeoxycholate is unique due to its esterified form, which may offer improved pharmacokinetic properties compared to its parent compound. This modification can enhance its absorption, distribution, and overall therapeutic efficacy.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl Ursodeoxycholate involves the esterification of Ursodeoxycholic acid with ethanol using a catalyst.", "Starting Materials": [ "Ursodeoxycholic acid", "Ethanol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix Ursodeoxycholic acid and ethanol in a round-bottom flask", "Add a catalyst (e.g. sulfuric acid) to the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the product using anhydrous sodium sulfate", "Purify the product using column chromatography or recrystallization" ] } | |
Numéro CAS |
69519-36-4 |
Formule moléculaire |
C₂₆H₄₄O₄ |
Poids moléculaire |
420.63 |
Synonymes |
(3α,5β,7β)-3,7-Dihydroxy-cholan-24-oic Acid Ethyl Ester; Ursodeoxycholic Acid Ethyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide](/img/structure/B1144773.png)

![(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B1144783.png)
![ethyl 2-[(3-hydroxybenzoyl)amino]acetate](/img/structure/B1144784.png)

